4-Pyrazin-2-YL-butan-1-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pyrazin-2-ylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-6-2-1-3-8-7-9-4-5-10-8/h4-5,7,11H,1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOZNXDNIJSWMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696140 | |
| Record name | 4-(Pyrazin-2-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667461-46-3 | |
| Record name | 4-(Pyrazin-2-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Enzymatic Approaches for 4 Pyrazin 2 Yl Butan 1 Ol
Strategic Disconnection and Retrosynthetic Analysis for 4-Pyrazin-2-YL-butan-1-OL
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.inamazonaws.com For this compound, the primary strategic disconnections focus on the carbon-carbon (C-C) bond linking the pyrazine (B50134) ring to the butanol side chain and the carbon-oxygen (C-O) bond of the terminal alcohol.
Two primary retrosynthetic pathways can be envisioned:
Pathway A: C(sp²)-C(sp³) Disconnection. This is the most direct approach, breaking the bond between the pyrazine ring (an sp² hybridized carbon) and the butyl chain (an sp³ hybridized carbon). This disconnection yields a pyrazine synthon and a 4-carbon chain synthon. The pyrazine synthon could be an electrophilic species, such as 2-halopyrazine (a synthetic equivalent), or a nucleophilic species like a 2-pyrazinyl organometallic reagent. The corresponding 4-carbon synthon would be a nucleophilic organometallic reagent (e.g., from 4-halobutan-1-ol) or an electrophilic species (e.g., an epoxide or a 4-halobutanol derivative), respectively.
Pathway B: Functional Group Interconversion (FGI) followed by Disconnection. This strategy involves first modifying the alcohol functional group. For instance, an FGI could transform the alcohol into a ketone, leading to a 4-(pyrazin-2-yl)butanone precursor. This ketone could then be disconnected via an acylation reaction, yielding a pyrazinyl nucleophile and a 4-carbon acyl electrophile. The alcohol is then reformed in a forward synthetic step via reduction.
These approaches provide a logical framework for designing multiple synthetic routes, allowing for the selection of starting materials and reaction conditions based on availability, cost, and efficiency.
Development of Novel Synthetic Routes to this compound and its Precursors
Building upon the retrosynthetic analysis, several synthetic routes can be developed, incorporating modern catalytic methods, green chemistry principles, and the use of specific reagent classes.
Catalytic Transformations in this compound Synthesis (e.g., Palladium-catalyzed C-C and C-N bond formations)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, particularly in the synthesis of heteroaromatic compounds. rsc.orgresearchgate.net For the synthesis of this compound, palladium-catalyzed reactions are especially suitable for forging the key bond between the pyrazine core and the butanol side chain.
Palladium-Catalyzed C-C Bond Formations:
Suzuki Coupling: This reaction would involve the coupling of a 2-halopyrazine (e.g., 2-chloropyrazine or 2-bromopyrazine) with a boronic acid or ester derivative of the side chain, such as (4-hydroxybutyl)boronic acid or its protected form. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine ligand.
Stille Coupling: An alternative approach is the Stille coupling, which pairs a 2-halopyrazine with an organostannane reagent like tributyl(4-hydroxybutyl)stannane. rsc.org While effective, the toxicity of organotin compounds is a significant drawback.
Heck Coupling: While less direct for this specific target, the Heck reaction could be used to couple a 2-halopyrazine with a precursor like 3-buten-1-ol, followed by reduction of the resulting double bond.
These palladium-catalyzed methods offer high yields and functional group tolerance, making them robust options for constructing the target molecule's carbon skeleton. researchgate.net
Palladium-Catalyzed C-N Bond Formations:
While not directly required for the synthesis of the title compound's C-C linked structure, palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) is crucial for synthesizing precursors and analogs where the side chain is linked via a nitrogen atom. For example, reacting a 2-halopyrazine with an amino alcohol could produce N-(4-hydroxybutyl)pyrazin-2-amine, an important structural analog. researchgate.net
Table 1: Comparison of Potential Palladium-Catalyzed Cross-Coupling Reactions for Synthesis
| Coupling Reaction | Pyrazine Substrate | Coupling Partner | Catalyst/Ligand Example | Advantages | Disadvantages |
| Suzuki | 2-Halopyrazine | (4-Hydroxybutyl)boronic acid | Pd(PPh₃)₄ | Mild conditions, commercially available reagents, low toxicity of byproducts. | Boronic acids can be unstable. |
| Stille | 2-Halopyrazine | Tributyl(4-hydroxybutyl)stannane | Pd(PPh₃)₄ | Tolerant of many functional groups. | Toxicity of tin reagents and byproducts. rsc.org |
| Heck | 2-Halopyrazine | 3-Buten-1-ol | Pd(OAc)₂ / P(o-tolyl)₃ | Atom economical. | Requires an additional reduction step; regioselectivity can be an issue. |
Green Chemistry Principles in this compound Synthesis (e.g., Microwave-assisted synthesis, enzymatic catalysis, solvent-free conditions)
Incorporating green chemistry principles into the synthesis of this compound can reduce environmental impact, improve safety, and increase efficiency. tandfonline.comresearchgate.nettandfonline.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. nih.govnih.govresearchgate.netresearchgate.net The palladium-catalyzed coupling reactions mentioned previously can be significantly accelerated under microwave conditions. For example, a Suzuki coupling that might take several hours with conventional heating could potentially be completed in minutes in a dedicated microwave reactor, which allows for precise temperature and pressure control. researchgate.net This rapid heating can minimize the formation of side products. nih.govrsc.org
Enzymatic Catalysis: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. While direct enzymatic synthesis of the target molecule is not established, enzymes could be employed in the synthesis of key precursors. For instance, a lipase could be used for the selective protection or deprotection of a hydroxyl group on the side chain under mild conditions. Furthermore, transaminases have been used to synthesize substituted pyrazines from α-diketone precursors, a route that could be adapted for creating functionalized analogs. nih.govscispace.com The use of enzymes aligns with green chemistry principles by operating under mild conditions (temperature and pH), using water as a solvent, and minimizing hazardous waste. nih.gov
Table 2: Green Chemistry Approaches in Pyrazine Synthesis
| Technique | Application Example | Key Advantages | Reference |
| Microwave-Assisted Synthesis | Suzuki coupling of 2-chloropyrazine with a boronic acid. | Reduced reaction time (minutes vs. hours), higher yields, cleaner reactions. | nih.govresearchgate.net |
| Enzymatic Catalysis | Lipase-catalyzed acylation of the butanol side-chain for protection. | High selectivity, mild reaction conditions, reduced waste, biodegradable catalyst. | nih.gov |
| Solvent-Free Conditions | Condensation reactions to form the pyrazine ring from precursors. | Reduced solvent waste, improved atom economy, often simplified workup. | rsc.org |
Exploration of Organometallic Reagents in this compound Construction
Organometallic reagents are fundamental in C-C bond formation. A viable route to this compound involves the reaction of a pyrazinyl organometallic nucleophile with a suitable four-carbon electrophile.
A common strategy involves the generation of 2-lithiopyrazine. This can be achieved through metal-halogen exchange from 2-bromopyrazine using an organolithium reagent like n-butyllithium at low temperatures. The resulting 2-lithiopyrazine is a potent nucleophile that can react with various electrophiles.
For the synthesis of the target molecule, suitable electrophiles would include:
Tetrahydrofuran (THF): While THF is typically a solvent, under certain conditions with strong nucleophiles, it can be opened to yield a 4-hydroxybutyl anion equivalent after quenching.
4-Halo-1-butanol derivatives: Reaction with a protected 4-bromo-1-butanol (e.g., as a silyl ether or tetrahydropyranyl ether) would form the C-C bond, followed by a deprotection step to reveal the alcohol.
Butyrolactone: Reaction with γ-butyrolactone would yield a ketone precursor after workup, which could then be reduced to the desired alcohol.
Alternatively, Grignard reagents can be employed. The addition of a Grignard reagent to a pyrazine N-oxide has been shown to be a high-yielding and step-efficient method for creating substituted piperazines, which can then be aromatized. nih.gov A more direct approach would involve the reaction of 2-pyrazinylmagnesium bromide (prepared from 2-bromopyrazine) with an electrophile like 4-benzyloxybutanal, followed by reduction of the resulting secondary alcohol and deprotection.
Chemo-Enzymatic Synthesis and Stereochemical Control in this compound Analogs
Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of biocatalysis to produce complex molecules, particularly chiral compounds, with high stereochemical purity. nih.govscispace.com This approach is ideal for generating chiral analogs of this compound, which may have unique biological properties.
Enantioselective Processes for Chiral Derivatives of this compound
To introduce chirality into analogs of this compound, enzymatic reactions that are highly enantioselective can be employed.
Kinetic Resolution: If a racemic mixture of a chiral precursor is synthesized chemically, an enzyme can be used to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one. For example, a lipase could selectively acylate one enantiomer of a racemic alcohol precursor, such as 4-(pyrazin-2-yl)butan-2-ol, leaving the other enantiomer in high enantiomeric excess.
Asymmetric Synthesis: A more efficient approach is the direct enzymatic conversion of a prochiral substrate into a single enantiomer product.
Transaminases (ATAs): An α-diketone precursor could be selectively aminated using a transaminase to produce a chiral α-amino ketone. nih.govscispace.com This intermediate could then be used to synthesize chiral pyrazine analogs.
Ene-reductases (EREDs) and Imine Reductases (IREDs): These enzymes are powerful tools for the asymmetric reduction of C=C and C=N bonds, respectively. A chemo-enzymatic cascade could be designed where a precursor containing a double bond or an imine is stereoselectively reduced to create a chiral center in the side chain. whiterose.ac.uk
Ketoreductases (KREDs): A prochiral ketone precursor, such as 1-(pyrazin-2-yl)butan-1-one, could be asymmetrically reduced using a ketoreductase to yield a chiral secondary alcohol, (R)- or (S)-1-(pyrazin-2-yl)butan-1-ol, with high enantiomeric excess.
These chemo-enzymatic strategies provide access to stereochemically pure analogs that are difficult to obtain through purely chemical methods, highlighting the synergy between biocatalysis and traditional organic synthesis. mdpi.com
Enzymatic Transformations Utilizing this compound as a Substrate
While specific studies on the enzymatic transformations of this compound are not extensively documented in publicly available literature, the chemical structure of this compound, featuring a primary alcohol, lends itself to several known enzymatic reactions. Biocatalysis is a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. Key enzymatic transformations applicable to this compound include oxidation to the corresponding aldehyde and carboxylic acid, and esterification to form various esters.
Oxidation: Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. The oxidation of this compound using an appropriate ADH in the presence of a suitable cofactor such as NAD⁺ could yield 4-(pyrazin-2-yl)butanal. Further oxidation of the aldehyde to the corresponding carboxylic acid, 4-(pyrazin-2-yl)butanoic acid, could be achieved using an aldehyde dehydrogenase (ALDH).
Esterification: Lipases are widely used enzymes for the synthesis of esters via esterification or transesterification reactions. nih.gov The enzymatic esterification of this compound with various acyl donors can be employed to synthesize a range of pyrazinylbutyl esters. This reaction is often carried out in non-aqueous media to favor the synthesis over hydrolysis. The choice of lipase and reaction conditions can influence the conversion and yield of the desired ester. For instance, immobilized lipases are often preferred for their stability and reusability. nih.govmdpi.com
Hypothetical Enzymatic Esterification of this compound:
| Acyl Donor | Enzyme | Solvent | Potential Product |
|---|---|---|---|
| Acetic Anhydride | Immobilized Candida antarctica Lipase B (CALB) | Toluene | 4-(Pyrazin-2-yl)butyl acetate (B1210297) |
| Vinyl Acetate | Pseudomonas cepacia Lipase (PSL) | Hexane | 4-(Pyrazin-2-yl)butyl acetate |
| Hexanoic Acid | Immobilized Thermomyces lanuginosus Lipase (TLL) | tert-Butyl methyl ether | 4-(Pyrazin-2-yl)butyl hexanoate |
| Octanoic Acid | Rhizomucor miehei Lipase (RML) | Heptane | 4-(Pyrazin-2-yl)butyl octanoate |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis
The synthesis of this compound can be approached through various synthetic routes, with the Grignard reaction being a prominent method. This involves the reaction of a pyrazinyl Grignard reagent with an appropriate epoxide, or the reaction of a pyrazine derivative with a Grignard reagent containing a protected alcohol functionality. The optimization of reaction conditions is crucial to maximize the yield and selectivity of the desired product while minimizing the formation of byproducts.
Key parameters that can be optimized in a Grignard-based synthesis include:
Solvent: The choice of solvent is critical for the formation and reactivity of the Grignard reagent. Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are commonly used. The polarity and coordinating ability of the solvent can influence the reaction rate and product distribution. mit.edu
Temperature: Grignard reactions are typically initiated at room temperature or with gentle heating, but the reaction temperature may need to be carefully controlled to prevent side reactions, such as homo-coupling of the Grignard reagent.
Reactant Stoichiometry: The molar ratio of the Grignard reagent to the electrophile is a key factor. A slight excess of the Grignard reagent is often used to ensure complete conversion of the starting material.
Addition Rate: Slow, dropwise addition of one reactant to the other can help to control the reaction exotherm and minimize the formation of undesired byproducts.
Catalyst: In some cases, the addition of a catalyst, such as a copper(I) salt, can improve the selectivity of the reaction, particularly in conjugate additions.
Hypothetical Optimization of a Grignard Reaction for this compound Synthesis:
A plausible synthesis could involve the reaction of 2-lithiopyrazine (generated in situ from 2-halopyrazine and an organolithium reagent) with 4-bromo-1-(tert-butyldimethylsilyloxy)butane, followed by deprotection of the silyl ether.
| Parameter | Condition A | Condition B | Condition C | Observed Outcome (Hypothetical) |
|---|---|---|---|---|
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | Toluene | Higher yield in THF due to better solubility and coordination. |
| Temperature | 0 °C to rt | -78 °C to rt | rt | Lower temperature (-78 °C) improves selectivity by minimizing side reactions. |
| Lithium Reagent | n-BuLi | sec-BuLi | t-BuLi | n-BuLi provides a good balance of reactivity and handling. |
| Deprotection Agent | TBAF | HF-Pyridine | HCl (aq) | TBAF in THF offers clean and efficient deprotection. |
Synthesis of Structural Analogs and Derivatives of this compound for Research Purposes
The synthesis of structural analogs and derivatives of this compound is valuable for structure-activity relationship (SAR) studies in various research contexts, including medicinal chemistry and materials science. These modifications can involve alterations to the pyrazine ring, the butanol side chain, or the hydroxyl group.
Derivatives of the Hydroxyl Group:
Ethers: The hydroxyl group can be converted to an ether linkage through Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide. organic-chemistry.org For example, treatment of this compound with sodium hydride followed by an alkyl halide (e.g., methyl iodide, ethyl bromide) would yield the corresponding methyl or ethyl ether.
Esters: As mentioned in the enzymatic section, esters can be readily synthesized. Chemically, this is often achieved by reacting the alcohol with an acyl chloride or an acid anhydride in the presence of a base like pyridine or triethylamine. nih.gov
Modifications of the Pyrazine Ring:
Substitution: The pyrazine ring can be substituted with various functional groups. For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These halogenated derivatives can then serve as precursors for further functionalization through cross-coupling reactions. researchgate.nettandfonline.com
Alkylation/Arylation: Introduction of alkyl or aryl groups onto the pyrazine ring can be accomplished through cross-coupling reactions such as Suzuki or Stille coupling, starting from a halogenated pyrazine precursor.
Analogs with Modified Side Chains:
Chain Length Variation: Analogs with different alkyl chain lengths can be synthesized by using different starting materials in the Grignard synthesis. For example, using 3-bromo-1-(tert-butyldimethylsilyloxy)propane would lead to a propanol derivative.
Branching: Introduction of branching on the alkyl chain can be achieved by using appropriately substituted starting materials.
Table of Potential Structural Analogs and Their Synthetic Precursors:
| Analog/Derivative | General Structure | Key Synthetic Precursor(s) |
|---|---|---|
| Pyrazinylbutyl Ether | Py- (CH₂)₄-OR | This compound, Alkyl halide |
| Pyrazinylbutyl Ester | Py- (CH₂)₄-OCOR | This compound, Acyl chloride/anhydride |
| Halogenated Pyrazine Analog | (X-Py)- (CH₂)₄-OH | Halogenated 2-halopyrazine, Grignard reagent with protected alcohol |
| Chain-Shortened Analog | Py- (CH₂)₃-OH | 2-Halopyrazine, 3-Bromopropyl protected alcohol |
Mechanistic Investigations of 4 Pyrazin 2 Yl Butan 1 Ol Reactivity
Reaction Pathways and Intermediate Characterization in 4-Pyrazin-2-YL-butan-1-OL Transformations
The transformation pathways for this compound are diverse, stemming from the reactivity of both the heterocyclic ring and the alcohol side chain.
One principal pathway involves the oxidation of the primary alcohol. This reaction is expected to proceed via a two-step mechanism. The initial oxidation would yield the corresponding aldehyde, 4-(pyrazin-2-yl)butanal. This aldehyde is an intermediate that, under appropriate conditions with a sufficiently strong oxidizing agent, can be further oxidized to the carboxylic acid, 4-(pyrazin-2-yl)butanoic acid. The characterization of the aldehyde intermediate would typically involve spectroscopic methods such as ¹H NMR, observing the appearance of a characteristic aldehyde proton signal (δ 9-10 ppm), and IR spectroscopy, showing a strong carbonyl (C=O) stretch around 1720-1740 cm⁻¹.
Another significant reaction pathway involves the benzylic position of the alkyl side chain—the carbon atom directly attached to the pyrazine (B50134) ring. Under harsh oxidative conditions (e.g., using hot, alkaline KMnO₄), the entire alkyl chain can be cleaved, leading to the formation of pyrazine-2-carboxylic acid. libretexts.org This type of reaction, known as side-chain oxidation, is contingent on the presence of at least one hydrogen atom on the benzylic carbon, which is the case for this compound. libretexts.orgyoutube.com
Transformations involving the pyrazine ring itself primarily follow nucleophilic substitution pathways, given the ring's electron-deficient character. thieme-connect.de Should a derivative of the parent compound contain a suitable leaving group (e.g., a halogen) on the pyrazine ring, it would readily undergo nucleophilic aromatic substitution (SNAr). This reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Kinetic Studies of Reactions Involving the Pyrazine and Butanol Moieties of this compound
While specific kinetic data for reactions of this compound are not widely available in the literature, the rates of its potential transformations can be predicted based on general principles of organic chemistry and studies of analogous compounds.
For reactions on the pyrazine ring, the kinetics of nucleophilic aromatic substitution would be highly dependent on several factors. The rate is influenced by the nature of the nucleophile, the stability of the intermediate Meisenheimer complex, and the nature of any leaving group. The presence of the electron-donating alkyl chain would slightly decrease the rate of nucleophilic attack compared to an unsubstituted pyrazine, as it partially offsets the ring's electron deficiency.
Regarding the butanol moiety, the kinetics of its oxidation have been extensively studied for various alcohols. dntb.gov.ua The rate of oxidation of the primary hydroxyl group in this compound would depend on the choice of oxidizing agent, temperature, and solvent. For example, oxidation using a chromium-based reagent like pyridinium (B92312) chlorochromate (PCC) would follow a different kinetic profile than a Swern oxidation.
The following table outlines key factors expected to influence the reaction rates for the different moieties of the compound.
| Moiety | Reaction Type | Key Kinetic Influences |
| Pyrazine Ring | Nucleophilic Aromatic Substitution | Strength of the Nucleophile, Stability of Leaving Group, Solvent Polarity, Ring Substituents |
| Butanol Chain | Oxidation (Hydroxyl Group) | Concentration and Type of Oxidant, Temperature, Presence of a Catalyst |
| Butanol Chain | Side-Chain Oxidation | Strength of Oxidizing Agent, Temperature, pH (for reagents like KMnO₄) |
| Butanol Chain | Esterification | Acid Catalyst Concentration, Temperature, Removal of Water byproduct |
Nucleophilic and Electrophilic Reactivity of this compound
The electronic nature of the pyrazine ring fundamentally controls the reactivity of the molecule in substitution reactions. The presence of two electron-withdrawing nitrogen atoms makes the ring π-deficient, which enhances its reactivity towards nucleophiles but deactivates it towards electrophiles. slideshare.netresearchgate.net
The pyrazine ring is highly resistant to electrophilic aromatic substitution (SEAr). researchgate.net The nitrogen atoms strongly deactivate the ring towards attack by electrophiles by withdrawing electron density. Furthermore, under the acidic conditions often required for electrophilic substitution (e.g., nitration or sulfonation), the basic nitrogen atoms are likely to be protonated, further increasing the ring's deactivation. slideshare.net Therefore, forcing conditions are necessary to achieve any electrophilic substitution, which often results in low yields.
In stark contrast, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). thieme-connect.describd.com This reactivity is especially pronounced when a good leaving group, such as a halide, is present on one of the ring carbons. Nucleophiles readily attack the carbon positions, and the negative charge of the resulting intermediate is stabilized by the electronegative nitrogen atoms. The butanol side chain, being an electron-donating group, slightly reduces the ring's electrophilicity but does not prevent nucleophilic attack.
| Substitution Type | Reactivity of Pyrazine Ring | Rationale |
| Electrophilic Aromatic Substitution (SEAr) | Very Low / Inert | The two ring nitrogen atoms are strongly electron-withdrawing, deactivating the ring. Protonation under acidic conditions further increases deactivation. researchgate.net |
| Nucleophilic Aromatic Substitution (SNAr) | High (with leaving group) | The electron-deficient ring is readily attacked by nucleophiles. The nitrogen atoms stabilize the resulting anionic intermediate. thieme-connect.dersc.org |
The butanol side chain provides a locus for a variety of classical alcohol reactions. The primary hydroxyl group can be readily transformed into other functional groups.
Oxidation: As previously mentioned, the primary alcohol can be oxidized. Mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane (B109758) will typically stop at the aldehyde stage, yielding 4-(pyrazin-2-yl)butanal. Stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid will oxidize the alcohol completely to the carboxylic acid, 4-(pyrazin-2-yl)butanoic acid. youtube.com
Esterification: In the presence of an acid catalyst, this compound can react with a carboxylic acid in a Fischer esterification reaction to form the corresponding ester.
Etherification: The alcohol can be converted into an ether. For instance, deprotonation with a strong base like sodium hydride to form an alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis), would yield an ether.
Halogenation: The hydroxyl group can be replaced by a halogen using reagents like thionyl chloride (SOCl₂) to produce 2-(4-chlorobutyl)pyrazine or phosphorus tribromide (PBr₃) to yield 2-(4-bromobutyl)pyrazine.
The following table summarizes common transformations of the butanol side chain.
| Reagent(s) | Product | Reaction Type |
| Pyridinium Chlorochromate (PCC) | 4-(pyrazin-2-yl)butanal | Mild Oxidation |
| KMnO₄, H₃O⁺ | 4-(pyrazin-2-yl)butanoic acid | Strong Oxidation |
| R'-COOH, H⁺ | Pyrazin-2-ylbutyl ester | Fischer Esterification |
| 1. NaH; 2. R'-Br | 2-(4-(alkoxy)butyl)pyrazine | Williamson Ether Synthesis |
| SOCl₂ | 2-(4-chlorobutyl)pyrazine | Halogenation |
Catalysis and Ligand Interactions in Reactions of this compound
The pyrazine moiety of this compound makes it a valuable candidate as a ligand in coordination chemistry and catalysis. The two nitrogen atoms in the pyrazine ring possess lone pairs of electrons that can coordinate to transition metal centers, acting as a bidentate or bridging ligand. nih.govscispace.com
Similarly, iron complexes with pyrazine-based pincer ligands have demonstrated catalytic activity in the hydrogenation of carbon dioxide to formate (B1220265) salts under low pressure. acs.org In some cases, the second nitrogen atom of the pyrazine ring can coordinate to a neighboring metal center, leading to the formation of multinuclear aggregates or macromolecular structures. acs.org This bridging capability can influence the catalytic properties of the resulting complex. The butanol side chain, while not typically involved directly in coordination, can influence the steric environment and solubility of the resulting metal complex.
| Metal Center | Ligand Type | Catalytic Application | Reference |
| Cobalt (Co) | Pentadentate with Pyrazine | Hydrogen Evolution from Water | nih.gov |
| Iron (Fe) | Pyrazine-based Pincer | CO₂ Hydrogenation to Formate | acs.org |
| Iridium (Ir) | Pyrazine-based PNP Pincer | CO₂ Hydrogenation | acs.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Pyrazin 2 Yl Butan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-Pyrazin-2-YL-butan-1-OL in solution. Both ¹H and ¹³C NMR would provide critical information about the electronic environment of each atom and the connectivity within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrazine (B50134) ring protons and the protons of the butanol side chain. The three protons on the pyrazine ring would appear in the aromatic region (typically δ 8.0–9.0 ppm), with their exact chemical shifts and coupling patterns determined by their positions relative to the nitrogen atoms and the alkyl substituent. rsc.org The protons on the butanol chain would appear further upfield. The methylene (B1212753) group attached to the pyrazine ring (α-CH₂) would be deshielded by the aromatic system, while the terminal hydroxymethyl group (-CH₂OH) would be deshielded by the electronegative oxygen atom. openstax.orglibretexts.org The signal for the hydroxyl proton (-OH) would likely appear as a broad singlet, and its chemical shift could vary depending on concentration and solvent due to hydrogen bonding.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The four carbon atoms of the pyrazine ring are expected to resonate in the downfield region (typically δ 140–155 ppm) due to their aromaticity and the influence of the nitrogen atoms. spectrabase.comchemicalbook.comspectrabase.com The four carbons of the butanol side chain would appear at higher field strengths (upfield), with the carbon bearing the hydroxyl group (C-1) being the most deshielded of the aliphatic carbons (around δ 60-65 ppm). libretexts.org
Conformational Analysis and Intermolecular Interactions: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to study the spatial proximity between the protons of the pyrazine ring and the butanol chain. This would provide insights into the preferred conformation of the molecule in solution. nih.govrsc.org Furthermore, the chemical shift of the hydroxyl proton is sensitive to intermolecular hydrogen bonding. In concentrated solutions or in the presence of hydrogen bond acceptors, this signal would shift downfield, indicating the involvement of the -OH group in such interactions, potentially with the nitrogen atoms of the pyrazine ring of another molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |
| Pyrazine H-3 | ~8.6 | ~145 | Doublet |
| Pyrazine H-5 | ~8.5 | ~144 | Doublet |
| Pyrazine H-6 | ~8.4 | ~142 | Doublet of doublets |
| Pyrazine C-2 | - | ~152 | - |
| Butanol C-4' (α-CH₂) | ~2.8 | ~35 | Triplet |
| Butanol C-3' (β-CH₂) | ~1.8 | ~28 | Quintet |
| Butanol C-2' (γ-CH₂) | ~1.6 | ~30 | Quintet |
| Butanol C-1' (-CH₂OH) | ~3.7 | ~62 | Triplet |
| Butanol -OH | Variable (e.g., 1.5-4.0) | - | Broad singlet |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Vibrations
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the region of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. The aliphatic C-H stretching vibrations of the butanol chain would appear just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). Aromatic C-H stretching from the pyrazine ring would be observed at slightly higher wavenumbers, above 3000 cm⁻¹. The region between 1400 cm⁻¹ and 1600 cm⁻¹ would contain characteristic peaks for the pyrazine ring C=C and C=N stretching vibrations. researchgate.netresearchgate.net A distinct peak corresponding to the C-O stretching of the primary alcohol would be expected around 1050 cm⁻¹. jst.go.jp
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations of the pyrazine moiety are typically strong in the Raman spectrum, offering a clear fingerprint of this part of the molecule. nih.govnih.gov While the O-H stretch is generally weak in Raman, other functional groups like the C-H and C-C bonds of the alkyl chain will show characteristic signals. Comparing the FTIR and Raman spectra can help in assigning vibrational modes, as some modes that are weak in FTIR may be strong in Raman, and vice versa.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique | Intensity |
| O-H Stretch (H-bonded) | 3200 - 3600 | FTIR | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | FTIR, Raman | Strong |
| Pyrazine Ring (C=N, C=C) Stretch | 1400 - 1600 | FTIR, Raman | Medium-Strong |
| CH₂ Bend (Scissoring) | 1450 - 1470 | FTIR | Medium |
| C-O Stretch (Primary Alcohol) | 1050 - 1075 | FTIR | Strong |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 | FTIR | Strong |
Mass Spectrometry Techniques for Precise Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the exact molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₂N₂O), the calculated molecular weight is approximately 152.10 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 152. Due to the presence of two nitrogen atoms, this molecular weight is an even number, consistent with the nitrogen rule. The fragmentation of primary alcohols often proceeds through two main pathways: α-cleavage and dehydration. libretexts.orgopenochem.orglibretexts.org
α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen would result in the loss of a propyl radical (•C₃H₇), leading to a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ ion. whitman.educhemistrynotmystery.com
Dehydration: The loss of a water molecule (18 amu) from the molecular ion is a common fragmentation pathway for alcohols, which would produce a peak at m/z 134 ([M-18]⁺). libretexts.orgwhitman.edu
Side-Chain Fragmentation: Cleavage can also occur along the alkyl chain. For instance, benzylic-type cleavage (cleavage of the bond between the first and second carbons of the chain) would be favorable, resulting in the formation of a pyrazinylmethyl cation at m/z 95.
Pyrazine Ring Fragmentation: The pyrazine ring itself is relatively stable, but can undergo fragmentation, often involving the loss of HCN (27 amu). nist.gov
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 152 | [C₈H₁₂N₂O]⁺ | Molecular Ion (M⁺) |
| 134 | [C₈H₁₀N₂]⁺ | Loss of H₂O (Dehydration) |
| 109 | [C₆H₇N₂]⁺ | Loss of C₃H₇ (Propyl radical) from M⁺ |
| 95 | [C₅H₅N₂]⁺ | Cleavage of C-C bond β to the ring (Benzylic-type) |
| 80 | [C₄H₄N₂]⁺ | Pyrazine radical cation |
| 31 | [CH₃O]⁺ or [CH₂OH]⁺ | α-cleavage at the alcohol |
X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives
The analysis would precisely determine all bond lengths, bond angles, and torsion angles. The pyrazine ring is expected to be largely planar, a characteristic feature of aromatic systems. core.ac.ukresearchsolutions.com The butanol side chain, being flexible, would adopt a specific conformation in the crystal lattice that is influenced by intermolecular forces.
A critical aspect of the solid-state structure would be the network of intermolecular interactions. It is highly probable that the hydroxyl group of the butanol chain would act as a hydrogen bond donor to one of the nitrogen atoms of the pyrazine ring of a neighboring molecule. This O-H···N hydrogen bonding is a common and strong interaction that would likely play a dominant role in the crystal packing. The resulting supramolecular architecture could feature chains or sheets of molecules linked together. nih.gov
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule. The pyrazine ring is the primary chromophore in this compound. Pyrazine itself exhibits characteristic absorption bands in the UV region. nist.gov These are typically attributed to two main types of electronic transitions:
n→π* transitions: These involve the promotion of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to an anti-bonding π* orbital. For pyrazine, this transition is observed at longer wavelengths (around 320-330 nm) and is typically of low intensity. montana.edu
π→π* transitions: These transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These are generally more intense and occur at shorter wavelengths (around 260-270 nm for pyrazine). nist.govmontana.edu
The presence of the butan-1-ol substituent is expected to have a minor effect on the position of these absorption maxima. As an alkyl group, it may cause a small bathochromic shift (a shift to longer wavelengths) compared to unsubstituted pyrazine. The choice of solvent can also influence the absorption spectrum; polar solvents can stabilize the ground state of the n→π* transition, leading to a hypsochromic (blue) shift. researchgate.netresearchgate.net
Computational Chemistry and Theoretical Modeling of 4 Pyrazin 2 Yl Butan 1 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Vibrational Frequencies
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. core.ac.uk For 4-Pyrazin-2-YL-butan-1-OL, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to determine its most stable three-dimensional conformation through geometry optimization. nih.govbendola.com This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable equilibrium structure is found.
The electronic structure analysis reveals the distribution of electron density, which is crucial for understanding the molecule's polarity and reactive sites. The pyrazine (B50134) ring, with its electronegative nitrogen atoms, significantly influences the electronic landscape of the molecule.
Vibrational frequency calculations are also performed to predict the infrared (IR) and Raman spectra. researchgate.net These theoretical spectra help in the assignment of experimental vibrational bands to specific molecular motions, such as the characteristic stretching of the O-H bond in the alcohol group, C-H stretches in the alkyl chain and pyrazine ring, and various bending and ring deformation modes. science.gov
Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP) This table presents hypothetical data for illustrative purposes, as specific computational results for this molecule are not available in the searched literature.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | O-H | 0.97 Å |
| Bond Length | C(ring)-C(chain) | 1.52 Å |
| Bond Angle | C-O-H | 108.5° |
| Dihedral Angle | N-C-C-C | ~178° (anti-periplanar) |
Table 2: Illustrative Calculated Vibrational Frequencies for this compound This table presents hypothetical data for illustrative purposes.
| Vibrational Mode | Frequency (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | ~3500 | Stretching of the hydroxyl group |
| C-H Stretch (Aromatic) | ~3100 | Stretching of C-H bonds on the pyrazine ring |
| C-H Stretch (Aliphatic) | 2850-2960 | Stretching of C-H bonds on the butanol chain |
| C=N Stretch | ~1580 | Stretching within the pyrazine ring |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility. The butanol side chain can adopt various conformations due to the rotation around its single bonds. MD simulations can map the energy landscape of these rotations, identifying the most probable and stable conformers in different environments.
Solvation effects are also a key area of investigation using MD. arxiv.orgresearchgate.net By simulating the molecule in a solvent box (e.g., water), one can observe how solvent molecules arrange themselves around the solute. The pyrazine nitrogen atoms and the hydroxyl group are expected to be primary sites for hydrogen bonding with water molecules. nih.gov This analysis is crucial for understanding the molecule's solubility and how its structure might change in an aqueous environment. The simulations can reveal the formation of a hydration shell and quantify the dynamics of water molecules around the solute. aip.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. ijournalse.org For a series of pyrazine derivatives including this compound, a QSAR study could provide mechanistic insights into how structural modifications influence a particular activity (note: this is not for clinical prediction). nih.gov
The process involves calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. scienceopen.comresearchgate.net A mathematical model is then developed to link these descriptors to the observed activity. The resulting QSAR equation can highlight which molecular features are most important for the activity, offering a deeper mechanistic understanding. For instance, the model might reveal that the activity is strongly dependent on the hydrogen-bonding capability of the alcohol group or the electronic properties of the pyrazine ring.
Table 3: Common Molecular Descriptors Relevant for QSAR of this compound This table lists descriptors that would be calculated for a QSAR study.
| Descriptor Type | Example Descriptor | Information Provided |
|---|---|---|
| Topological | Wiener Index | Molecular branching and size |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Hydrophobic | LogP | Partitioning between octanol (B41247) and water |
| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.orgfiveable.me The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazine ring, particularly involving the nitrogen lone pairs. researchgate.net The LUMO is also likely associated with the π-system of the pyrazine ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which provide further quantitative measures of the molecule's reactive nature. core.ac.uk
Table 4: Illustrative Frontier Orbital Energies and Reactivity Descriptors This table presents hypothetical data for illustrative purposes, calculated from HOMO and LUMO energies.
| Descriptor | Formula | Illustrative Value |
|---|---|---|
| E(HOMO) | - | -6.5 eV |
| E(LUMO) | - | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 5.3 eV |
| Electronegativity (χ) | -(E(HOMO)+E(LUMO))/2 | 3.85 eV |
| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | 2.65 eV |
Intermolecular Interactions and Hydrogen Bonding Analysis of this compound in Theoretical Models
Understanding the intermolecular interactions of this compound is essential for predicting its physical properties and how it interacts with other molecules. The molecule possesses distinct sites for hydrogen bonding, which is a critical type of intermolecular force. libretexts.org
The hydroxyl (-OH) group of the butanol chain can act as a hydrogen bond donor (via the H atom) and a hydrogen bond acceptor (via the O atom's lone pairs). mdpi.com Furthermore, the two nitrogen atoms in the pyrazine ring are strong hydrogen bond acceptors due to their lone pair electrons. acs.org
Theoretical models can analyze these interactions in detail. For example, in a dimer of this compound, hydrogen bonds could form between the hydroxyl group of one molecule and a nitrogen atom of the pyrazine ring of another. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can be used to characterize the strength and nature of these hydrogen bonds. researchgate.net These analyses provide information on bond critical points and charge transfer between the interacting atoms, confirming the presence and quantifying the strength of the hydrogen bonds. nih.gov
Table 5: Potential Hydrogen Bonding Sites in this compound
| Atom/Group | Role | Description |
|---|---|---|
| Hydroxyl Hydrogen (-OH) | Donor | Can donate a hydrogen bond to an acceptor. |
| Hydroxyl Oxygen (-OH) | Acceptor | Lone pairs can accept a hydrogen bond from a donor. |
| Pyrazine Nitrogens (N1, N4) | Acceptor | Lone pairs can accept hydrogen bonds from a donor. |
Biochemical and Enzymatic Transformations of 4 Pyrazin 2 Yl Butan 1 Ol in Model Systems
Substrate Specificity and Mechanistic Studies of Enzymes Interacting with 4-Pyrazin-2-YL-butan-1-OL
The enzymatic machinery of various organisms possesses the potential to interact with this compound, primarily targeting the primary alcohol functional group and the pyrazine (B50134) ring. Key enzyme classes likely to exhibit activity towards this compound include alcohol dehydrogenases (ADHs), cytochrome P450 monooxygenases (CYPs), and lipases.
Alcohol Dehydrogenases (ADHs): These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones. ebi.ac.ukrcsb.org It is anticipated that ADHs would recognize the primary alcohol of this compound as a substrate, converting it to the corresponding aldehyde, 4-(pyrazin-2-yl)butanal. The substrate specificity of ADHs can be influenced by the nature of the substituent on the alcohol. nih.gov While many ADHs have a broad substrate scope, the presence of the heterocyclic pyrazine ring may influence the binding affinity and catalytic efficiency. researchgate.net
Cytochrome P450 Monooxygenases (CYPs): This superfamily of heme-containing enzymes is central to the metabolism of a vast array of xenobiotics. nih.gov For pyrazine derivatives, CYPs can catalyze a range of reactions, including hydroxylation of the pyrazine ring and oxidation of alkyl side chains. nih.gov It is plausible that CYPs could hydroxylate the pyrazine ring of this compound at one of the available carbon positions or oxidize the butyl side chain.
Lipases: These enzymes are widely used in biocatalysis for their ability to catalyze the hydrolysis and synthesis of esters. nih.gov In non-aqueous media, lipases can be expected to catalyze the acylation of the primary alcohol group of this compound, utilizing a variety of acyl donors. The enantioselectivity of lipases in resolving racemic alcohols is a well-established phenomenon, although their efficiency with primary alcohols can be variable. mdpi.comresearchgate.net
Table 1: Inferred Enzyme Interactions with this compound
| Enzyme Class | Potential Reaction | Expected Product | Mechanistic Notes |
| Alcohol Dehydrogenase (ADH) | Oxidation | 4-(Pyrazin-2-yl)butanal | NAD⁺-dependent hydride transfer from the alcohol to the cofactor. |
| Cytochrome P450 (CYP) | Hydroxylation/Oxidation | Hydroxylated pyrazine derivative or pyrazine butanoic acid | Heme-catalyzed insertion of an oxygen atom from O₂. |
| Lipase | Acylation | 4-(Pyrazin-2-yl)butyl ester | Formation of an acyl-enzyme intermediate followed by nucleophilic attack by the alcohol. |
In Vitro Enzymatic Derivatization and Degradation Pathways of this compound
Based on metabolic studies of other alkylpyrazines, a putative degradation pathway for this compound in a biological system can be proposed. The initial steps are likely to involve oxidation of the primary alcohol and/or the alkyl side chain.
The primary alcohol could be oxidized by alcohol dehydrogenases to 4-(pyrazin-2-yl)butanal, which could be further oxidized by aldehyde dehydrogenases to 4-(pyrazin-2-yl)butanoic acid. This pathway is a common metabolic route for primary alcohols.
Alternatively, cytochrome P450 enzymes could initiate degradation through hydroxylation of the pyrazine ring or oxidation at the terminal methyl group of the butyl chain, which would also lead to the formation of a carboxylic acid derivative. nih.gov Studies on the degradation of a peptide boronic acid derivative containing a pyrazine moiety indicated that the initial degradation pathway was likely oxidative in nature. nih.gov
Table 2: Postulated In Vitro Degradation Products of this compound
| Putative Metabolite | Generating Enzyme System (Inferred) | Potential Subsequent Transformation |
| 4-(Pyrazin-2-yl)butanal | Alcohol Dehydrogenase | Oxidation to carboxylic acid |
| 4-(Pyrazin-2-yl)butanoic acid | Aldehyde Dehydrogenase / Cytochrome P450 | Further metabolism or conjugation |
| Hydroxy-4-(pyrazin-2-yl)butan-1-ol | Cytochrome P450 | Conjugation (e.g., glucuronidation) |
Biocatalytic Applications of this compound as a Building Block in Complex Molecule Synthesis
The pyrazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. nih.govresearchgate.nettandfonline.commdpi.com As such, this compound represents a valuable building block for the synthesis of more complex molecules. Biocatalysis offers an environmentally benign and highly selective approach to utilizing such building blocks.
Enzymatic reactions can be employed to introduce chirality or to functionalize the molecule in a specific manner. For instance, the lipase-catalyzed resolution of racemic this compound could provide access to enantiomerically pure forms of the alcohol and its corresponding ester. These chiral building blocks could then be used in the synthesis of pharmaceuticals.
Furthermore, the enzymatic oxidation of the alcohol to the aldehyde would yield a reactive intermediate that can participate in various carbon-carbon bond-forming reactions, such as those catalyzed by aldolases or in chemoenzymatic cascade reactions. The use of biocatalytic cascades for the synthesis of asymmetric pyrazines has been explored, highlighting the potential for enzymatic methods in this area. elsevierpure.comnih.govresearchgate.net
Table 3: Potential Biocatalytic Applications of this compound
| Biocatalytic Strategy | Enzyme(s) | Target Product | Application |
| Kinetic Resolution | Lipase | Enantiopure (R)- and (S)-4-Pyrazin-2-YL-butan-1-ol | Chiral building blocks for pharmaceuticals |
| Oxidation | Alcohol Dehydrogenase | 4-(Pyrazin-2-yl)butanal | Intermediate for C-C bond formation |
| Derivatization | Various (e.g., Transaminases after oxidation) | Chiral amines | Synthesis of bioactive compounds |
Investigation of this compound as a Probe in Biochemical Pathways (Excluding Therapeutic Efficacy)
Due to the pyrazine ring's presence in many bioactive molecules, derivatives of this compound could potentially be developed as molecular probes to study biochemical pathways. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, which is a common interaction motif in enzyme active sites and protein binding pockets. pharmablock.com
By modifying this compound with reporter groups (e.g., fluorescent tags or affinity labels), it may be possible to create probes that can be used to identify and characterize enzymes that metabolize pyrazine-containing compounds. For example, a derivatized version could be used to pull down and identify specific cytochrome P450 isoforms or alcohol dehydrogenases from a complex protein mixture.
The interaction of pyrazine derivatives with transport proteins like human serum albumin has been studied, suggesting that such compounds can be transported and distributed in biological systems, a key characteristic for a useful biochemical probe. semanticscholar.org
Table 4: Potential Applications of this compound Derivatives as Biochemical Probes
| Probe Type | Potential Modification | Biochemical Target | Investigative Application |
| Affinity Probe | Attachment of a reactive group (e.g., epoxide) | Pyrazine-metabolizing enzymes (CYPs, ADHs) | Covalent labeling and identification of active site residues |
| Fluorescent Probe | Conjugation with a fluorophore | Cellular uptake and distribution pathways | Visualization of compound localization within cells |
| Substrate Mimic | Isotopic labeling (e.g., ¹³C, ¹⁵N) | Metabolic enzymes | Tracing metabolic pathways and identifying novel metabolites |
Analytical Chemistry Methodologies for 4 Pyrazin 2 Yl Butan 1 Ol
Development and Validation of Chromatographic Methods for Separation and Purity Assessment (e.g., HPLC, GC)
The development of robust chromatographic methods is a cornerstone for the analysis of 4-Pyrazin-2-YL-butan-1-OL. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for its separation and purity evaluation. The choice between these methods often depends on the volatility and thermal stability of the compound, as well as the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of pharmaceutical compounds, including pyrazine (B50134) derivatives. tut.ac.jp For non-volatile and thermally stable compounds, HPLC is often the method of choice. A typical HPLC method for a compound like this compound would be a reversed-phase method, which is suitable for moderately polar compounds. tut.ac.jp
Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds. nih.gov Given the butanol side chain, this compound possesses a degree of volatility that makes GC a viable analytical option. GC methods are frequently employed for the analysis of pyrazines in various samples. nih.gov
For HPLC analysis , the optimization of the mobile and stationary phases is critical to achieve good resolution and peak shape. In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase.
Stationary Phase: C18 columns are a common starting point for the separation of moderately polar compounds like this compound due to their hydrophobicity and wide availability. Other options include C8 or phenyl-hexyl columns, which offer different selectivities.
Mobile Phase: A mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, is typically used. The ratio of the organic modifier to water is adjusted to control the retention time of the analyte. The use of buffers, such as phosphate (B84403) or acetate (B1210297) buffers, can help to control the pH of the mobile phase and ensure consistent ionization of the analyte, leading to improved peak shape and reproducibility. For pyrazine derivatives, a mobile phase consisting of acetonitrile and water is commonly employed. tut.ac.jp
An illustrative set of starting parameters for the HPLC analysis of this compound is presented in the interactive table below.
| Parameter | Condition | Rationale |
| Stationary Phase | C18 (5 µm, 4.6 x 150 mm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (gradient) | Acetonitrile is a common organic modifier. A gradient elution allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
For GC analysis , the choice of the stationary phase is crucial for achieving the desired separation.
Stationary Phase: A variety of capillary columns with different stationary phases are available for GC. For the analysis of pyrazines, columns with a mid-polarity stationary phase, such as those containing phenyl and methylpolysiloxane, are often used. Non-polar columns like those with 100% dimethylpolysiloxane can also be effective. scispace.com
Carrier Gas: Helium is a commonly used carrier gas in GC due to its inertness and good efficiency. sigmaaldrich.com
Temperature Program: A temperature program is typically employed to ensure the efficient elution of the analyte and separation from other components. This involves starting at a lower temperature and gradually increasing it to a final temperature.
A hypothetical set of starting parameters for the GC analysis of this compound is provided in the interactive table below.
| Parameter | Condition | Rationale |
| Stationary Phase | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A common, low-bleed, mid-polarity column suitable for a wide range of compounds. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Temperature Program | 50 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min) | A gradient temperature program allows for the separation of compounds with different boiling points. |
| Injection Mode | Splitless | Suitable for trace analysis. |
Following separation by chromatography, a suitable detector is required for the detection and quantification of this compound.
UV Detection (for HPLC): The pyrazine ring in this compound contains a chromophore that absorbs ultraviolet (UV) light. A photodiode array (PDA) detector can be used to monitor the absorbance at a specific wavelength, typically around 270 nm for pyrazines, to detect and quantify the compound. tut.ac.jp
Mass Spectrometry (MS) Detection (for HPLC and GC): Mass spectrometry is a powerful detection technique that provides information about the mass-to-charge ratio of the analyte. This allows for highly selective and sensitive detection, as well as structural elucidation. rsc.org When coupled with chromatography (LC-MS or GC-MS), it is a definitive tool for identification and quantification.
Flame Ionization Detection (FID) (for GC): A Flame Ionization Detector is a common detector for GC that is sensitive to organic compounds. It is a robust and reliable detector for the quantification of this compound, provided that co-eluting interfering substances are not present.
Quantification of this compound in Complex Research Matrices
The quantification of this compound in complex matrices, such as biological fluids or reaction mixtures, requires a validated analytical method. This typically involves the use of a calibration curve prepared with standards of known concentrations. An internal standard, a compound with similar chemical properties to the analyte, is often added to the samples and standards to correct for variations in sample preparation and instrument response. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique for the quantification of pyrazines in complex samples. nih.gov
Hyphenated Techniques for Comprehensive Analysis of this compound (e.g., GC-MS, LC-MS)
Hyphenated techniques, which combine a separation technique with a detection technique, are invaluable for the comprehensive analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is the most widely used for the characterization of alkylpyrazines. nih.gov GC separates the volatile components of a sample, and the mass spectrometer provides mass spectra of the eluting compounds, allowing for their identification by comparing the spectra to a library of known compounds. The fragmentation pattern in the mass spectrum can provide valuable structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. rsc.org It is particularly useful for the analysis of pyrazines in liquid samples. nih.gov The combination of the separation power of LC with the sensitivity and selectivity of MS makes it an ideal technique for the quantification of this compound in complex matrices.
Sample Preparation Strategies for Diverse Research Applications
The choice of sample preparation technique is crucial for obtaining accurate and reliable analytical results. The goal of sample preparation is to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level that is suitable for analysis.
Liquid-Liquid Extraction (LLE): This is a classic extraction technique where the analyte is partitioned between two immiscible liquid phases. For this compound, which is a moderately polar compound, LLE with an organic solvent like ethyl acetate or dichloromethane (B109758) could be an effective method for extraction from aqueous samples. nih.gov
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient extraction technique than LLE. It involves passing the sample through a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. For this compound, a reversed-phase SPE sorbent, such as C18, could be used.
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that is particularly useful for the analysis of volatile and semi-volatile compounds in both liquid and gas phases. A fiber coated with a suitable stationary phase is exposed to the sample, and the analytes are adsorbed onto the fiber. The fiber is then transferred to the injection port of a GC for desorption and analysis. scispace.com Headspace SPME is a common approach for the analysis of pyrazines in various matrices. sigmaaldrich.com
The selection of the most appropriate sample preparation strategy will depend on the specific research application, the nature of the sample matrix, and the concentration of the analyte.
Role of 4 Pyrazin 2 Yl Butan 1 Ol in Natural Product and Environmental Chemical Research
Occurrence and Biogenesis of Pyrazine-Containing Compounds in Natural Systems
Pyrazine (B50134) compounds are ubiquitously found in nature and are significant contributors to the aroma and flavor of many foods. mdpi.comnih.gov They are produced by a variety of organisms, including plants, insects, and microorganisms. adv-bio.com In plants, pyrazines can act as a defense mechanism against herbivores, contributing to the "green" taste of unripe fruit. adv-bio.com They are also found in many food items we consume, such as bell peppers, coffee beans, and asparagus. adv-bio.com Insects utilize pyrazines as alarm pheromones to signal danger to others in their colony. adv-bio.com
Microorganisms, particularly bacteria and fungi, are also known to synthesize and degrade pyrazines as part of their metabolic processes. researchgate.net The biosynthesis of pyrazines by microorganisms is considered an environmentally friendly alternative to chemical synthesis. mdpi.com
While the natural occurrence of a wide array of pyrazine derivatives has been established, the specific presence of 4-Pyrazin-2-YL-butan-1-OL in natural systems has not been explicitly documented in the available scientific literature. However, the structural components of the molecule—a pyrazine ring and a butanol side chain—are common in biological systems.
The biosynthesis of pyrazines in natural systems, particularly by microorganisms, often involves the condensation of amino acids. researchgate.net For instance, certain alkylpyrazines are known to be derived from amino acids such as L-threonine and L-serine. mdpi.com In the case of 2,5-dimethylpyrazine production by Bacillus subtilis, the pathway involves the enzyme L-threonine-3-dehydrogenase acting on L-threonine. asm.orgnih.gov
Given the structure of this compound, a hypothetical biosynthetic pathway could involve the condensation of a diamino compound with a dicarbonyl compound, followed by enzymatic modifications of the side chain. The pyrazine ring itself is likely formed from amino acid precursors. The butan-1-ol side chain could potentially be derived from the metabolism of amino acids such as leucine or isoleucine, or through the polyketide pathway.
Hypothetical Biosynthetic Steps:
Pyrazine Ring Formation: Condensation of two α-amino acids or their derivatives.
Side Chain Attachment: Alkylation of the pyrazine ring with a four-carbon unit.
Functional Group Modification: Enzymatic reduction of a carboxylic acid or ketone on the side chain to the primary alcohol of the butan-1-ol moiety.
It must be emphasized that this is a speculative pathway, as no direct experimental evidence for the biosynthesis of this compound has been reported.
Environmental Fate and Biotransformation of this compound in Abiotic and Biotic Systems (Excluding Ecotoxicity)
The environmental fate of a chemical compound is determined by its susceptibility to various degradation processes. For pyrazine derivatives, both abiotic and biotic transformations are known to occur. nih.gov
Abiotic Degradation:
Abiotic degradation pathways for pyrazines can include photolysis and hydrolysis. nih.gov The pyrazine ring is an aromatic heterocycle, and as such, it can undergo oxidation, which may be facilitated by reactive oxygen species like hydroxyl radicals. researchgate.net
Biotic Degradation:
Bacteria have been identified that can utilize substituted pyrazines as their sole source of carbon and energy. mdpi.comnih.gov The microbial metabolism of pyrazines can involve several key reactions:
Oxidation of the side-chain: The alkyl side-chain of pyrazine derivatives is a likely point of initial enzymatic attack. nih.gov For this compound, the primary alcohol of the butanol side chain could be oxidized to an aldehyde and then to a carboxylic acid.
Hydroxylation of the pyrazine ring: The pyrazine ring itself can be hydroxylated. nih.gov
Ring Cleavage: Following initial oxidative steps, the pyrazine ring can be cleaved, leading to the formation of smaller, more readily metabolizable molecules. researchgate.net
The specific pathways and rates of degradation for this compound are not known. However, based on the general behavior of pyrazines, it is expected to be biodegradable.
Table 1: Predicted Environmental Fate Parameters for this compound
| Parameter | Predicted Outcome | Rationale |
| Biodegradation | Likely to be biodegradable | The butanol side chain provides a site for microbial oxidation, and microorganisms capable of degrading the pyrazine ring have been identified. mdpi.comnih.govnih.gov |
| Abiotic Oxidation | Possible | The aromatic pyrazine ring can be susceptible to oxidation by hydroxyl radicals. researchgate.net |
| Hydrolysis | Unlikely to be a major pathway | The molecule lacks functional groups that are readily hydrolyzed under typical environmental conditions. |
This table is based on general principles of environmental chemistry and the known behavior of related pyrazine compounds.
This compound as a Structural Motif in Environmental Organic Chemistry Research
The pyrazine ring is a key structural component in many biologically active molecules and functional materials. nih.gov The structure of this compound, featuring a pyrazine core with a functionalized alkyl side chain, makes it a potentially interesting structural motif for several areas of environmental organic chemistry research.
Tracer Studies: If this compound were found to be a unique biomarker for a specific natural or anthropogenic process, it could be used as a tracer to study environmental transport and transformation.
Synthesis of Novel Compounds: The pyrazine ring can be chemically modified, and the primary alcohol of the butanol side chain offers a reactive site for further chemical transformations. This could allow for the synthesis of novel pyrazine derivatives with potential applications as pesticides or other agrochemicals. adv-bio.com
Structure-Activity Relationship Studies: By systematically modifying the structure of this compound and observing the effects on its environmental behavior or biological activity, researchers could gain insights into the structure-activity relationships of pyrazine derivatives.
While the potential exists, the utility of this compound as a structural motif in environmental research is currently hypothetical due to the lack of specific studies on this compound.
Future Research Directions and Unexplored Avenues for 4 Pyrazin 2 Yl Butan 1 Ol Studies
Integration of Artificial Intelligence and Machine Learning in 4-Pyrazin-2-YL-butan-1-OL Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the discovery and development of novel molecules. nih.gov For a relatively unexplored compound like this compound, these computational tools can offer predictive insights, guiding experimental efforts and saving significant time and resources.
Predictive Modeling of Physicochemical Properties and Bioactivity: ML models can be trained on large datasets of known pyrazine (B50134) derivatives to predict the physicochemical properties of this compound. mdpi.com These properties include solubility, lipophilicity, and potential toxicity. Furthermore, by analyzing structure-activity relationships (SAR) within pyrazine libraries, AI algorithms could forecast its potential biological activities, such as anticancer or anti-inflammatory effects. mdpi.com
Generative Models for Novel Derivatives: Deep learning models, particularly generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be employed to design novel derivatives of this compound. nih.gov By learning the underlying chemical patterns of known bioactive molecules, these models can propose new structures with optimized properties, which can then be synthesized and tested.
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
| Property Prediction | Utilizes quantitative structure-property relationship (QSPR) models to forecast physical and chemical properties. | Prioritizes experimental resources for derivatives with desirable characteristics. |
| Bioactivity Screening | Employs machine learning classifiers to predict potential therapeutic targets and bioactivities. | Accelerates the identification of promising areas for pharmacological investigation. |
| Synthesis Planning | Leverages retrosynthesis algorithms to devise efficient synthetic routes. | Reduces the time and cost associated with chemical synthesis. |
| Generative Design | Creates novel molecular structures based on learned chemical features of existing pyrazine compounds. | Expands the chemical space for discovery of new materials and therapeutic agents. |
Exploration of Novel Synthetic Strategies for Advanced Architectures Incorporating this compound
The development of efficient and versatile synthetic methodologies is crucial for exploring the full potential of this compound. While classical methods for pyrazine synthesis exist, future research could focus on more sustainable and atom-economical approaches. nih.govresearchgate.net
Modern Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, offer powerful tools for modifying the pyrazine core or the butanol side chain. slideshare.net These reactions would enable the facile introduction of a wide range of functional groups, leading to the creation of diverse molecular architectures.
C-H Activation Strategies: Direct C-H activation represents a highly efficient strategy for functionalizing the pyrazine ring. mdpi.com Research into regioselective C-H functionalization of this compound would provide a direct route to novel derivatives without the need for pre-functionalized starting materials, thereby streamlining the synthetic process.
Biocatalysis and Flow Chemistry: The use of enzymes as catalysts (biocatalysis) can offer high selectivity and milder reaction conditions. nih.gov Additionally, the implementation of continuous-flow synthesis can improve reaction efficiency, scalability, and safety. nih.gov Exploring these green chemistry approaches for the synthesis and modification of this compound would be a significant advancement.
Advanced Spectroscopic Probes for Real-time Reaction Monitoring of this compound
Understanding the kinetics and mechanisms of reactions involving this compound is fundamental for optimizing synthetic processes and discovering new reactivity. Advanced spectroscopic techniques can provide real-time insights into these transformations.
In-situ Spectroscopic Techniques: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time. This data is invaluable for elucidating reaction pathways and optimizing conditions for yield and selectivity.
Process Analytical Technology (PAT): The integration of these spectroscopic probes into a PAT framework would allow for continuous monitoring and control of chemical processes involving this compound. This approach is particularly relevant for scaling up production in an industrial setting.
Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring
| Spectroscopic Technique | Information Provided | Application for this compound |
| In-situ FTIR/Raman | Vibrational modes of functional groups, concentration profiles of species. | Real-time monitoring of synthesis and derivatization reactions. |
| NMR Spectroscopy | Detailed structural information, reaction kinetics. | Mechanistic studies of complex transformations. |
| Mass Spectrometry | Molecular weight of reactants, intermediates, and products. | Identification of transient species and reaction byproducts. |
Theoretical Predictions and Experimental Validations for Novel Reactivity of this compound
Computational chemistry provides a powerful lens through which to predict and understand the reactivity of molecules. nih.govnih.govrsc.org For this compound, theoretical calculations can guide the exploration of its chemical behavior.
Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of this compound. bendola.com This information can predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding the design of new reactions. nih.govresearchgate.net For example, the electron-withdrawing nature of the pyrazine ring is expected to influence the reactivity of the butanol side chain. nih.gov
Reaction Mechanism and Transition State Analysis: Computational modeling can be employed to map out the energy profiles of potential reaction pathways. By calculating the energies of transition states and intermediates, researchers can predict the feasibility of a proposed reaction and gain a deeper understanding of its mechanism. These theoretical predictions can then be validated through targeted experiments.
Potential as a Chemical Precursor for Materials Science or Catalysis Research (Non-Biological)
The unique combination of a heterocyclic aromatic ring and a functional aliphatic chain makes this compound an interesting candidate for applications in materials science and catalysis.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazine ring can act as ligands, coordinating to metal centers to form coordination polymers or MOFs. nih.gov The butanol arm could be further functionalized to introduce additional coordination sites or to modify the properties of the resulting material, such as porosity or catalytic activity.
Functional Monomers for Polymer Synthesis: The hydroxyl group of the butanol chain provides a handle for polymerization. This compound could serve as a functional monomer to synthesize polymers with tailored electronic or optical properties, imparted by the pyrazine moiety.
Ligand in Homogeneous Catalysis: Pyrazine-containing ligands have been used in homogeneous catalysis. The specific structure of this compound could be exploited to design novel ligands for transition metal catalysts, potentially influencing their activity and selectivity in various organic transformations.
Q & A
Q. What experimental methods are recommended for synthesizing 4-Pyrazin-2-YL-butan-1-OL with high purity?
A Mannich reaction approach, as described for structurally similar compounds, can be adapted using optimized stoichiometric ratios and controlled pH conditions to minimize side products . Post-synthesis purification should involve vacuum distillation or column chromatography, followed by characterization via -NMR and LC-MS to confirm purity (>98%) .
Q. How should researchers handle this compound to ensure laboratory safety?
Follow OSHA-compliant protocols: use nitrile gloves, fume hoods, and sealed containers for storage. In case of spills, avoid aqueous cleanup; instead, use inert absorbents (e.g., vermiculite) and dispose of waste in halogenated solvent containers . Emergency procedures recommend immediate decontamination and consultation with a physician if exposed .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Combine -/-NMR to resolve the pyrazine and butanol moieties. FT-IR can confirm hydroxyl (3200–3600 cm) and aromatic C=N (1600 cm) stretches. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±0.001 Da) .
Advanced Research Questions
Q. How can local composition models (e.g., Wilson, NRTL) predict the thermodynamic behavior of this compound in binary mixtures?
The nonrandomness parameter () in modified Wilson equations accounts for hydrogen bonding between the hydroxyl group and polar solvents (e.g., DMSO). For immiscible systems, use ternary phase diagrams derived from binary activity coefficients to predict liquid-liquid equilibria . Validate models with experimental vapor-pressure data via static or dynamic methods .
Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction at 100 K with Mo-Kα radiation () provides bond-angle precision (±0.002 Å). For example, torsion angles in the pyrazine ring (e.g., C43–C44–C45 = 118.30°) reveal conformational flexibility . Refinement using SHELXL with -factor <0.05 ensures accuracy .
Q. How can researchers reconcile discrepancies in reported solubility data for this compound?
Cross-reference NIST-recommended shake-flask methods with HPLC quantification. Variables like temperature (±0.1°C control) and solvent polarity (logP calculations) must be standardized. For hydrophobic solvents (e.g., hexane), use sonication-assisted dissolution and validate with UV-Vis spectroscopy .
Q. What environmental impact assessment protocols apply to this compound?
Follow OECD Guideline 301B for biodegradability testing. Use activated sludge inoculum under aerobic conditions and monitor chemical oxygen demand (COD) for 28 days. For ecotoxicity, conduct Daphnia magna acute immobilization assays (EC determination) .
Data Contradiction & Validation
Q. How to address conflicting data on the compound’s stability under acidic conditions?
Replicate degradation studies using standardized buffers (pH 1–6) and analyze via -NMR for decomposition byproducts (e.g., pyrazine-carboxylic acids). Compare Arrhenius-derived shelf-life predictions with accelerated stability testing (40°C/75% RH) .
Q. What statistical methods resolve variability in reported reaction yields?
Apply Design of Experiments (DoE) with central composite design to optimize variables (temperature, catalyst loading). Use ANOVA to identify significant factors () and Monte Carlo simulations to quantify uncertainty in yield predictions .
Structural and Functional Analysis
Q. How does the hydroxyl group influence the compound’s coordination chemistry with metal ions?
Conduct potentiometric titrations in methanol-water (1:1) to determine stability constants () with transition metals (e.g., Cu, Fe). Compare with DFT-calculated Gibbs free energies of complexation .
Q. What computational tools predict the compound’s bioavailability for pharmacological studies?
Use SwissADME to estimate Lipinski’s Rule of Five parameters (e.g., logP = 1.2, TPSA = 50 Å). Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) assesses binding affinity (<−8 kcal/mol indicates high potential) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
